![molecular formula C13H20N2O2 B13533187 tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2-amino-6-methylphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-6-methylbenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[(2-amino-6-methylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and ease of removal make it an ideal choice for large-scale synthesis .
作用機序
The mechanism of action of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate involves its role as a protecting group. When used in peptide synthesis, the compound protects the amine group by forming a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine for further reactions. The stability of the tert-butyl carbamate group is due to the formation of a stable tert-butyl cation during the cleavage process .
類似化合物との比較
- tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate
- tert-Butyl N-[(2-aminoethyl)-N-methylcarbamate]
- tert-Butyl N-[(2-hydroxyethyl)carbamate]
Comparison:
- tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate has a bromine atom, which can introduce additional reactivity and potential for further functionalization .
- tert-Butyl N-[(2-aminoethyl)-N-methylcarbamate] has a methyl group on the amine, which can affect its steric and electronic properties .
- tert-Butyl N-[(2-hydroxyethyl)carbamate] has a hydroxyl group, making it more hydrophilic and potentially more reactive in aqueous environments .
The uniqueness of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it highly useful in various synthetic applications.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-5-7-11(14)10(9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
InChIキー |
ZWKXEYNTYUJZTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


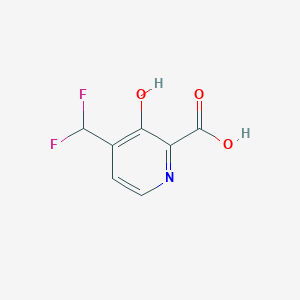


![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
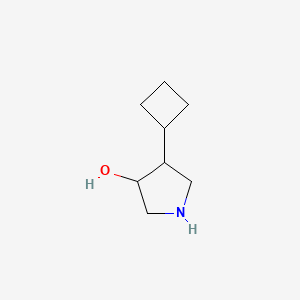
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
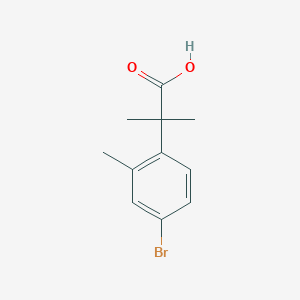


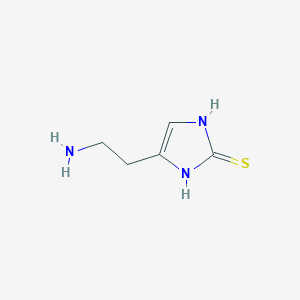
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
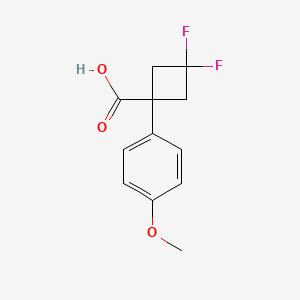
![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
